molecular formula C19H23BrClN3OS2 B2379774 5-bromo-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1052537-34-4

5-bromo-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2379774
CAS No.: 1052537-34-4
M. Wt: 488.89
InChI Key: KOECNDBTGAYNEI-UHFFFAOYSA-N
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Description

5-bromo-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a bromine atom, a dimethylamino propyl group, and a benzo[d]thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Thiophene Core: The thiophene ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Bromine Atom: Bromination of the thiophene ring is carried out using bromine or a brominating agent under controlled conditions.

    Attachment of the Benzo[d]thiazolyl Group: The benzo[d]thiazolyl moiety is introduced through a coupling reaction with the thiophene ring.

    Addition of the Dimethylamino Propyl Group: The dimethylamino propyl group is attached via an alkylation reaction.

    Formation of the Carboxamide: The carboxamide group is formed through an amidation reaction.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the dimethylamino group.

    Reduction: Reduction reactions may target the carboxamide group or the benzo[d]thiazolyl moiety.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring or the dimethylamino group.

    Reduction: Reduced forms of the carboxamide or benzo[d]thiazolyl moiety.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds:

Biology

    Biological Probes: Employed as a probe in biological studies to investigate cellular processes and molecular interactions.

Medicine

    Drug Development:

Industry

    Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-(dimethylamino)propyl)-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide
  • 5-bromo-N-(3-(dimethylamino)propyl)-N-(5-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Uniqueness

The presence of the 5,7-dimethylbenzo[d]thiazolyl group distinguishes this compound from its analogs, potentially leading to differences in chemical reactivity, biological activity, and applications.

Properties

IUPAC Name

5-bromo-N-[3-(dimethylamino)propyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3OS2.ClH/c1-12-10-13(2)17-14(11-12)21-19(26-17)23(9-5-8-22(3)4)18(24)15-6-7-16(20)25-15;/h6-7,10-11H,5,8-9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOECNDBTGAYNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(S3)Br)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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